molecular formula C7H10O4 B12881009 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid

4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B12881009
M. Wt: 158.15 g/mol
InChI Key: PSHGXQLBYYSXTO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is an organic compound with the molecular formula C7H10O4. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and a ketone group, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-oxobutanoic acid with an appropriate reagent to induce cyclization, forming the tetrahydrofuran ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives, while reduction can produce alcohols.

Scientific Research Applications

4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The molecular targets and pathways involved vary widely, reflecting the compound’s versatility in different contexts.

Comparison with Similar Compounds

    4,4-Dimethyl-2-oxotetrahydrofuran-3-yl propiolate: A derivative with a propiolate group, used in various organic synthesis reactions.

    4,4-Dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylic acid: A compound with a similar ring structure but different functional groups, used in different chemical contexts.

Uniqueness: 4,4-Dimethyl-2-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

4,4-dimethyl-2-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-7(2)3-11-6(10)4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9)

InChI Key

PSHGXQLBYYSXTO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1C(=O)O)C

Origin of Product

United States

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